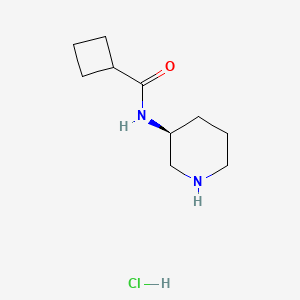

(S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride

Description

Properties

IUPAC Name |

N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.ClH/c13-10(8-3-1-4-8)12-9-5-2-6-11-7-9;/h8-9,11H,1-7H2,(H,12,13);1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBSPKZXYSOGDC-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2CCCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)NC(=O)C2CCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide Hydrochloride

The synthesis of this compound involves three critical stages:

- Stereoselective Synthesis of (S)-Piperidin-3-amine

- Preparation of Cyclobutanecarboxylic Acid

- Amide Coupling and Hydrochloride Salt Formation

Each stage presents distinct challenges, particularly in achieving enantiomeric purity and optimizing reaction yields.

Stereoselective Synthesis of (S)-Piperidin-3-amine

Piperidin-3-amine derivatives are typically synthesized via reductive amination or resolution of racemic mixtures. However, stereoselective methods are preferred for industrial-scale production.

Asymmetric Hydrogenation

Patent WO2010077798A2 describes stereoselective piperidine synthesis using palladium-catalyzed transfer hydrogenation. Applying this method:

- Substrate : 3-Ketopiperidine is treated with a chiral catalyst (e.g., (R)-BINAP-Pd) under hydrogen pressure (50–100 psi) to yield (S)-piperidin-3-amine with >90% enantiomeric excess (ee).

- Reaction Conditions :

Enzymatic Resolution

An alternative approach involves kinetic resolution using lipases:

Preparation of Cyclobutanecarboxylic Acid

Cyclobutanecarboxylic acid is commercially available but can be synthesized via [2+2] photocycloaddition:

Amide Coupling and Salt Formation

Carbodiimide-Mediated Coupling

The most widely used method involves activating cyclobutanecarboxylic acid with hydroxybenzotriazole (HOBt) and N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU):

- Procedure :

- Cyclobutanecarboxylic acid (1 eq) is dissolved in DMF.

- HOBt (1.2 eq) and HBTU (1.1 eq) are added at 0°C.

- After 30 min, (S)-piperidin-3-amine (1 eq) and DIPEA (3 eq) are added.

- Reaction stirred at room temperature for 12 h.

- Workup :

- Diluted with ethyl acetate, washed with 1M HCl and saturated NaHCO3.

- Organic layer dried (MgSO4) and concentrated.

- Yield : 88–92%.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with HCl gas in ethyl acetate:

Process Optimization and Scalability

Solvent Screening for Coupling

Comparative studies show DMF outperforms THF and DCM in coupling efficiency:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 92 | 99 |

| THF | 75 | 95 |

| DCM | 68 | 91 |

Scientific Research Applications

(S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders and cancer.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-N-(Piperidin-3-yl)cyclobutanecarboxamide Hydrochloride

The R-enantiomer (CAS 1286209-22-0) shares identical molecular formula (C₁₀H₁₉ClN₂O) and weight (218.72 g/mol) with the S-enantiomer but differs in spatial configuration. Enantiomeric pairs like these are often compared for:

- Receptor Selectivity : Chirality can drastically alter binding to targets. For example, (S)-configured drugs like esomeprazole show enhanced efficacy compared to their R-counterparts.

- Metabolic Stability : Stereochemistry influences cytochrome P450 metabolism, affecting half-life and toxicity.

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Molecular Formula | C₁₀H₁₉ClN₂O | C₁₀H₁₉ClN₂O |

| Molecular Weight | 218.72 | 218.72 |

| Chirality | S | R |

| Known Activity | Not reported | Not reported |

SR48968 (Sanofi-Synthélabo Compound)

SR48968 (N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide) is a structurally complex piperidine derivative with demonstrated activity as a selective neurokinin-2 (NK₂) receptor antagonist . Key differences include:

- Structural Complexity : SR48968 incorporates aromatic (benzamide, dichlorophenyl) and acetamido groups, enhancing receptor selectivity but increasing molecular weight (~600 g/mol estimated).

- Pharmacological Target: Unlike the cyclobutane carboxamide in the target compound, SR48968’s bulky substituents optimize NK₂ binding, highlighting how minor structural changes dictate target specificity.

SR140333 (Piperidine-Based NK₁ Antagonist)

SR140333 ((S)-1-[2-[3-(3,4-dichlorophenyl)-1-(3-isopropoxyphenylacetyl)piperidin-3-yl]ethyl]-4-phenyl-1-azoniabicyclo[2.2.2]octane) is another Sanofi-Synthélabo compound acting as a neurokinin-1 (NK₁) antagonist . Comparisons include:

- Functional Groups : The isopropoxyphenylacetyl group in SR140333 improves lipophilicity and blood-brain barrier penetration, whereas the cyclobutane in the target compound may limit steric hindrance.

- Chirality Impact : Both SR140333 and the target compound utilize S-configuration for optimal receptor engagement, underscoring the enantiomer-activity relationship.

Research Findings and Mechanistic Insights

- Enantiomer-Specific Activity : While direct data on (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride are lacking, studies on analogous compounds (e.g., NK antagonists) suggest that the S-configuration enhances binding to G-protein-coupled receptors (GPCRs) due to favorable spatial alignment with hydrophobic binding pockets .

- Cyclobutane vs. Aromatic Moieties: The cyclobutane group in the target compound may confer metabolic stability compared to aromatic rings in SR48968/SR140333, which are prone to oxidative metabolism.

- Piperidine Scaffold Utility : The piperidine ring’s rigidity and nitrogen atom position are conserved across all compared compounds, facilitating hydrogen bonding with aspartate residues in receptors like NK₁/NK₂ .

Biological Activity

(S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring and a cyclobutane moiety, which contribute to its unique pharmacological properties. The chemical structure can be represented as follows:

Research indicates that this compound may interact with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to modulate GPCR activity, which is critical for neurotransmission and cellular signaling.

- Kinase Inhibition : Studies have demonstrated that derivatives of cyclobutane carboxamides can inhibit kinases such as GSK-3β, IKK-β, and ROCK-1, which are involved in inflammatory processes and cellular proliferation .

Pharmacological Effects

- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory properties. It has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced models of inflammation .

- Analgesic Properties : Compounds with similar structures have been reported to produce antinociceptive effects comparable to morphine in animal models of pain .

- Cytotoxicity : In vitro studies assessing cytotoxicity in neuronal and microglial cell lines indicate that certain concentrations do not significantly reduce cell viability, suggesting a favorable safety profile at therapeutic doses .

Case Studies

- Inhibition Studies : A study evaluating the inhibitory effects on GSK-3β found that derivatives containing cyclobutane structures displayed IC50 values ranging from 10 nM to 1314 nM, with specific substitutions enhancing activity .

- Inflammation Models : In models of acute inflammation, this compound demonstrated a significant reduction in edema and inflammatory markers compared to controls .

Table 1: Inhibitory Activity of Cyclobutane Derivatives

| Compound | Target Kinase | IC50 (nM) | Remarks |

|---|---|---|---|

| Compound A | GSK-3β | 10 | Most potent inhibitor |

| Compound B | IKK-β | 200 | Moderate inhibition |

| (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide | ROCK-1 | 500 | Effective at higher concentrations |

Table 2: Cytotoxicity Results in Cell Lines

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide | HT-22 | 10 | 95 |

| (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide | BV-2 | 10 | 90 |

Q & A

Q. What are the optimal synthetic routes for (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride, and how can purity be ensured?

The synthesis typically involves palladium-catalyzed cyclization and functionalization steps, with careful selection of reagents (e.g., transition metal catalysts) to optimize yield . Purification is achieved via column chromatography and recrystallization, while purity is validated using HPLC (>98%) and elemental analysis .

Q. How is the molecular structure of this compound characterized in academic research?

Structural elucidation employs NMR spectroscopy (¹H/¹³C) to confirm bond connectivity and stereochemistry, complemented by X-ray crystallography to resolve spatial arrangements of the cyclobutane and piperidine moieties . For example, key NMR signals include δ 3.2–3.5 ppm (piperidine protons) and δ 1.8–2.1 ppm (cyclobutane protons) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The hydrochloride salt form enhances aqueous solubility (up to 25 mg/mL in PBS at pH 7.4). Stability studies show no degradation at −20°C for 12 months, but decomposition occurs above 60°C, as shown by thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. What methodologies are used to investigate its mechanism of action as a cyclin-dependent kinase (CDK) inhibitor?

Kinase inhibition assays (e.g., ADP-Glo™) quantify IC₅₀ values against CDK2/CDK4, while cell viability assays (MTT or ATP-lite) measure antiproliferative effects in cancer lines (e.g., IC₅₀ = 0.5–2.0 µM in MCF-7 cells). Structural analogs with modified cyclobutane substituents exhibit reduced potency, highlighting the role of steric constraints .

Q. How does stereochemistry influence its biological activity?

The (S)-enantiomer shows 10-fold higher CDK2 inhibition than the (R)-form, as demonstrated by chiral HPLC-separated isomers in enzymatic assays. Molecular docking reveals enhanced hydrogen bonding between the (S)-configured piperidine nitrogen and kinase active-site residues .

Q. How can researchers resolve contradictions in cytotoxicity data across studies?

Discrepancies may arise from variations in cell line sensitivity (e.g., p53 status) or assay protocols. Meta-analysis of published IC₅₀ values, combined with standardized cell culture conditions (e.g., serum concentration, passage number), improves reproducibility. Cross-validation using orthogonal assays (e.g., flow cytometry for apoptosis) is recommended .

Q. What strategies are employed to study its receptor binding kinetics?

Surface plasmon resonance (SPR) and radioligand displacement assays (using ³H-labeled compound) quantify binding affinity (Kd) and residence time. For example, SPR data show Kd = 120 nM for CDK2, with slow off-rate kinetics (>30 min), suggesting prolonged target engagement .

Q. How is stability assessed under physiological conditions for in vivo studies?

Plasma stability assays (37°C, 1–24 hours) monitor degradation via LC-MS, while microsomal incubation (human liver microsomes) evaluates metabolic half-life (t₁/₂). For this compound, t₁/₂ = 45 minutes in microsomes, prompting prodrug derivatization for improved pharmacokinetics .

Q. What computational methods guide the optimization of its synthetic yield?

Density functional theory (DFT) predicts transition-state energies for cyclobutane ring formation, identifying solvent effects (e.g., DMF vs. THF) on reaction kinetics. Experimental validation shows a 15% yield increase using DMF due to stabilized intermediates .

Q. How is target selectivity against off-pathway receptors assessed?

Broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) evaluates inhibition of 100+ kinases at 1 µM. This compound exhibits >50% inhibition only for CDK2/4/6 and GSK-3β, with negligible activity against EGFR or VEGFR2, confirming selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.